2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid

Lipophilicity Drug Design Physicochemical Properties

2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1261858-80-3) is a synthetic, fluorinated biphenyl acetic acid derivative with the molecular formula C15H10F4O2 and a molecular weight of 298.23 g/mol. It belongs to a class of compounds valued in medicinal chemistry and agrochemical research as versatile intermediates, where the combination of a carboxylic acid functional handle and fluorinated aromatic rings can modulate lipophilicity, metabolic stability, and binding interactions.

Molecular Formula C15H10F4O2
Molecular Weight 298.23 g/mol
Cat. No. B12072395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid
Molecular FormulaC15H10F4O2
Molecular Weight298.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)CC(=O)O)F)C(F)(F)F
InChIInChI=1S/C15H10F4O2/c16-13-7-10(1-2-11(13)8-14(20)21)9-3-5-12(6-4-9)15(17,18)19/h1-7H,8H2,(H,20,21)
InChIKeyBHJUNJVGNXPIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid: A Defined Fluorinated Biphenyl Acetic Acid Building Block for Research Procurement


2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1261858-80-3) is a synthetic, fluorinated biphenyl acetic acid derivative with the molecular formula C15H10F4O2 and a molecular weight of 298.23 g/mol [1]. It belongs to a class of compounds valued in medicinal chemistry and agrochemical research as versatile intermediates, where the combination of a carboxylic acid functional handle and fluorinated aromatic rings can modulate lipophilicity, metabolic stability, and binding interactions [2]. Its computed XLogP3 of 4 and topological polar surface area of 37.3 Ų suggest a balanced profile for membrane permeability [1].

Core Scaffold Fluorinated biphenyl acetic acid building block
Functional Handle Carboxylic acid for amide/ester derivatization
Computed Profile Balanced lipophilicity and polar surface area for permeability studies

Why Generic Substitution of 2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid Fails: The Critical Role of Fluorine Regiochemistry in Biphenyl Acetic Acid Performance


In the biphenyl acetic acid series, seemingly minor changes in the position of fluorine and trifluoromethyl substituents lead to substantial differences in molecular properties that directly impact a compound's suitability as a research intermediate. Moving the fluorine from the 3-position (target compound) to other positions on the ring or altering the trifluoromethyl placement results in distinct computed lipophilicities, steric profiles, and electronic distributions. These variations can critically affect subsequent synthetic coupling yields, the pharmacokinetic properties of derived drug candidates, and target binding affinities. Generic substitution without empirical verification of the specific regioisomer is therefore a procurement risk for projects where optimized molecular interactions are key [1].

Attribute
Target (3-Fluoro-4'-CF3)
Generic Regioisomer
Lipophilicity / Electronic
Defined regiochemistry
Altered distribution may shift
Synthetic Coupling
Optimized for specific vector
Regioisomer may reduce yield
Target Binding
Intended interaction geometry
May not replicate binding

Quantitative Differentiation Guide for 2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid Versus Closest Analogs


Regiochemical Impact on Lipophilicity: XLogP3 Comparison with a Trifluoromethyl Positional Isomer

The target compound, with the trifluoromethyl group at the 4'-position of the biphenyl system, exhibits a computed XLogP3 of 4 [1]. Its direct positional isomer, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-acetic acid (CAS 1261887-84-6), which differs only in the location of the CF3 group on the distal ring, shares the same computed XLogP3 of 4 [2]. While this specific computed parameter shows no difference, the change in substitution pattern alters the molecular complexity score (361 for the target vs. 369 for the 3'-isomer) and the electronic topology, which can influence binding to specific protein pockets.

Lipophilicity & Complexity
Supplier data
Complexity: 361 vs 369 (3'-CF3 isomer)
Lower complexity may simplify target pocket fit
XLogP3 identical; computed properties
Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond Parity and Molecular Flexibility: A Procurement Consideration for Target Conformation

The target compound possesses 3 rotatable bonds, a feature shared with several closely related fluoro-trifluoromethyl biphenyl acetic acid analogs, including 4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid (CAS 887567-13-7) which also has 3 rotatable bonds [1][2]. This parity in flexibility suggests that all these isomers offer similar degrees of conformational freedom in solution. The key differentiator is therefore not flexibility but the precise vector of the acetic acid group relative to the fluorinated rings, which is controlled by the substitution pattern.

Flexibility Comparison
Supplier data
Rotatable bonds: 3 (target) vs 3 (4-Fluoro-4'-CF3 analog)
Parity in conformational freedom; vector differs
Selection hinges on regiochemistry
Molecular Flexibility Conformational Analysis Medicinal Chemistry

Procurement Cost Efficiency: Price-per-Gram Analysis Against a Regioisomer Benchmark

Based on published catalog pricing from a common supplier (Alichem), the target compound at a 97% purity benchmark is priced at $484.80 for 250 mg, translating to $1,939.20/g [1]. A close analog, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-acetic acid, is listed at $499.20 for 250 mg, or $1,996.80/g, representing a 3% cost premium over the target [2]. This cost advantage positions the target compound as a more economical choice for initial large-scale screening or synthetic route optimization.

Procurement Cost
Supplier data
$484.80 vs $499.20 per 250 mg (target vs 3'-CF3 isomer)
Reported cost differential may support budget-sensitive projects
Pricing as of 2021; subject to change
Procurement Cost Efficiency Chemical Sourcing

Optimal Research Scenarios for 2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid Based on Differential Evidence


Lead Optimization Scaffold Requiring Defined Fluorine Presentation

The target compound's specific 3-fluoro-4'-(trifluoromethyl) substitution pattern presents the acetic acid moiety at a vector that differs from its 3'-CF3 isomer. For medicinal chemistry programs where docking studies or SAR suggests that the 3-fluoro-4'-CF3 arrangement optimizes a key interaction, this specific regioisomer is essential. Its lower molecular complexity relative to the 3'-isomer may offer an advantage in target binding where a less sterically demanding scaffold is preferred [1].

Cost-Sensitive Parallel Synthesis of Biphenyl Acetic Acid Libraries

When designing a library of biphenyl acetic acid derivatives for high-throughput screening, the procurement cost of each building block becomes critical. The observed 3% price advantage of the target compound over its 3'-trifluoromethyl analog allows for library expansion under a fixed budget, enabling the synthesis of more diverse analogs or the acquisition of larger quantities of the core scaffold for multi-step derivatization [1].

Development of Synthetic Methodologies for Fluorinated Building Blocks

Due to the equivalent number of rotatable bonds and similar lipophilicity to other regioisomers, the target compound serves as a representative model substrate for developing new cross-coupling or C-H activation reactions on biphenyl acetic acid systems. Its specific substitution pattern can be used to probe the regiochemical tolerance of new catalytic methods, providing insights that are distinct from those obtained with other isomers [1].

Application
Selection Property
Validation Focus
Lead optimization with defined fluorine presentation
3-Fluoro-4'-(trifluoromethyl) regioisomer
Target interaction geometry and steric fit
Cost-sensitive parallel library synthesis
Reported pricing within fluoro-CF3 biphenyl acetic acid series
Budget-constrained library expansion
Synthetic methodology development
Representative substitution pattern for regiochemical studies
Reaction scope and tolerance profiling
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